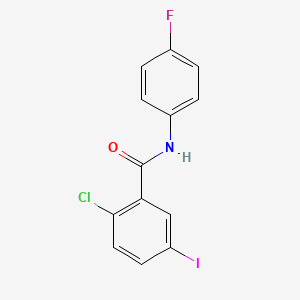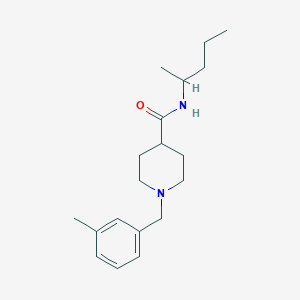
5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide, also known as TAK-220, is a novel selective antagonist of the chemokine receptor CCR3. This compound has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various inflammatory disorders.
作用機序
5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide acts as a selective antagonist of the CCR3 receptor, which is expressed on the surface of eosinophils and other inflammatory cells. By binding to this receptor, 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide prevents the activation of downstream signaling pathways that are involved in the migration and activation of eosinophils. This leads to a reduction in the recruitment of eosinophils to inflamed tissues, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide can inhibit the migration and activation of eosinophils, as well as the production of inflammatory cytokines. In vivo studies have demonstrated that 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide can reduce airway inflammation and hyperresponsiveness in animal models of asthma and COPD.
実験室実験の利点と制限
One of the main advantages of 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide for lab experiments is its high selectivity for the CCR3 receptor, which allows for specific targeting of eosinophils and other inflammatory cells. However, one limitation of 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide is its relatively low potency compared to other CCR3 antagonists, which may require higher concentrations for effective inhibition of eosinophil migration and activation.
将来の方向性
There are several future directions for research on 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide and its potential therapeutic applications. One area of interest is the development of more potent and selective CCR3 antagonists that can be used at lower concentrations. Another area of interest is the investigation of 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide in combination with other anti-inflammatory agents, such as corticosteroids, to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide in human clinical trials.
合成法
The synthesis of 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide involves several steps, including the reaction of 2,3-dichlorophenylamine with 2,3-dimethylphenyl isocyanate to form the intermediate N-(2,3-dimethylphenyl)-2,3-dichlorophenylurea. This intermediate is then reacted with furfurylamine to yield the final product, 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide.
科学的研究の応用
5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications in the treatment of various inflammatory disorders, including asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis. This compound has been shown to inhibit the migration of eosinophils, which are a type of white blood cell that plays a key role in the inflammatory response. By blocking the CCR3 receptor, 5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)-2-furamide can reduce the recruitment of eosinophils to inflamed tissues, thereby reducing inflammation.
特性
IUPAC Name |
5-(2,3-dichlorophenyl)-N-(2,3-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-11-5-3-8-15(12(11)2)22-19(23)17-10-9-16(24-17)13-6-4-7-14(20)18(13)21/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQFYDKCAIANEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,3-bis(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6113478.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6113488.png)

![2-amino-5-(4-fluorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6113499.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6113501.png)
![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6113516.png)
![9-(3,4-dichlorophenyl)-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B6113519.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B6113545.png)
![2-(1H-imidazol-1-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B6113591.png)
![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)
